molecular formula C15H14N2S B2833325 1-(2-phenylethyl)-1H-benzimidazole-2-thiol CAS No. 173352-50-6

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

Cat. No. B2833325
M. Wt: 254.35
InChI Key: UDCRTYXGUIEZPV-UHFFFAOYSA-N
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Description

The compound “1-(2-phenylethyl)-1H-benzimidazole-2-thiol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds, including many drugs . The benzimidazole nucleus is present in a variety of drugs and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “1-(2-phenylethyl)-1H-benzimidazole-2-thiol” are not available, benzimidazole derivatives are generally synthesized by the reaction of o-phenylenediamine with carboxylic acids .

Scientific Research Applications

Green Chemistry Synthesis

An environmentally friendly synthesis method for benzimidazoline-2-thiones, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, involves cyclization of certain diamines with tetramethylthiuram disulfide (TMTD) in water. This method is metal/ligand-free and provides excellent yields, demonstrating its potential for synthesizing biologically active compounds (Liu et al., 2017).

Catalysis in Organic Synthesis

Complexes of (η5-Cp*)Ir(iii) with 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been synthesized. These complexes are useful as catalysts for oxidation and benzimidazole synthesis, facilitating the formation of 1,2-disubstituted benzimidazole with excellent yields (Sharma et al., 2017).

Fluorescent Probes in Bioimaging

Benzimidazole derivatives, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, have applications in fluorescent probes for bioimaging. These compounds exhibit selective detection capabilities, as shown in studies involving thiol detection in living cells (Zhao et al., 2017).

Antibacterial and Antifungal Activities

Some novel 2-phenethyl-1H-benzimidazole derivatives have demonstrated promising antibacterial, antifungal, and anti-inflammatory activities in various studies. These derivatives have been synthesized through efficient methods and have shown significant efficacy against specific bacteria and fungi strains (Shastri & Jadhav, 2019).

Anticancer Properties

Benzimidazole derivatives, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, have been explored for their potential anticancer properties. These compounds have shown notable cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives are effective as corrosion inhibitors for metals in acidic environments. Their efficacy has been demonstrated in studies involving mild steel, where they significantly reduce corrosion rates (Yadav et al., 2013).

properties

IUPAC Name

3-(2-phenylethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRTYXGUIEZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

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